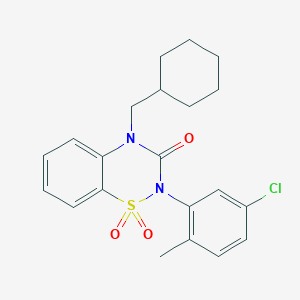![molecular formula C15H20N2O2S B6456042 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549052-23-3](/img/structure/B6456042.png)
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of diseases. It belongs to the class of azetidinones, which are a group of compounds that possess a unique five-membered ring structure. This compound has been studied for its potential medicinal properties, particularly for its ability to interact with certain proteins and enzymes in the body.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential medicinal applications. It has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties.
Biochemical and Physiological Effects
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, meaning that it can be produced in large quantities. In addition, it is relatively stable, meaning that it can be stored for long periods of time without losing its potency. However, one of the major limitations is that it is not water soluble, meaning that it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
The potential applications of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one are still being explored. Future research could focus on developing more effective synthesis methods for this compound, as well as exploring its potential applications in other areas such as cancer therapy, neurological disorders, and autoimmune diseases. Additionally, further research could be conducted to investigate the compound’s mechanism of action in more detail, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
Synthesemethoden
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is synthesized through a multi-step process involving several reactions. The first step involves the reaction of an amine with an aldehyde to form an imine. This imine is then reacted with a sulfonyl chloride to form a sulfonamide. The sulfonamide is then reacted with an alkyl halide to form an azetidinone. Finally, the azetidinone is subjected to a Wittig reaction to form the desired compound.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSTTHKGUBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

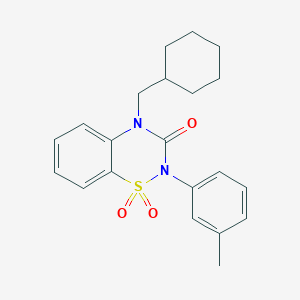

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6455967.png)
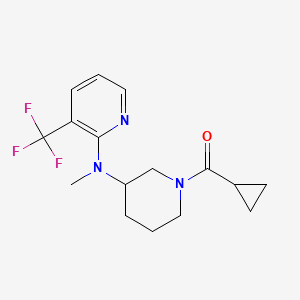
![ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6455979.png)
![N-cyclohexyl-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455985.png)
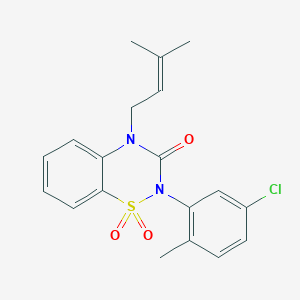
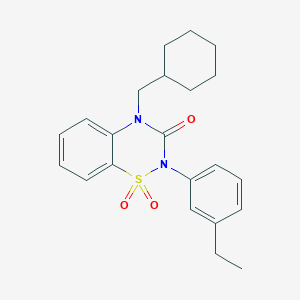
![1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one](/img/structure/B6456012.png)
![5-[(2,4-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456023.png)
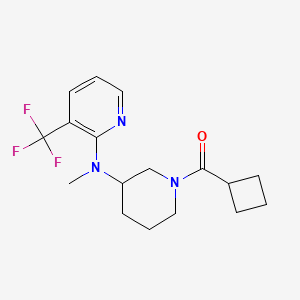
![tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate](/img/structure/B6456027.png)
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)
